Spinosyn D

Vue d'ensemble

Description

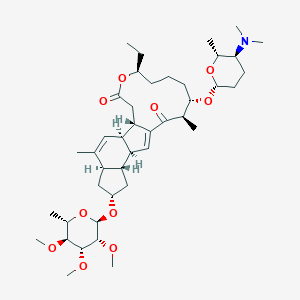

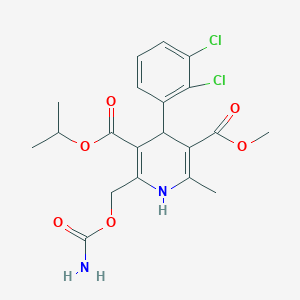

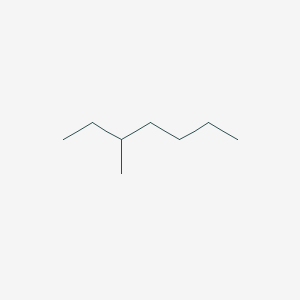

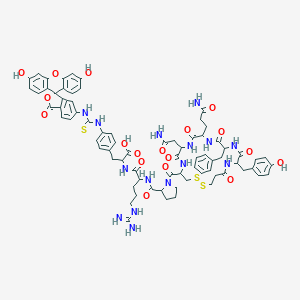

Spinosyn D est un insecticide d'origine naturelle appartenant à la famille des spinosynes, produit par la fermentation de la bactérie Saccharopolyspora spinosa . C'est un macrolide avec une structure de lactone tétracyclique, auquel sont attachés deux saccharides : la forosamine et le tri-O-méthylrhamnose . This compound est connu pour son activité insecticide puissante contre une large gamme de ravageurs, ce qui en fait un outil précieux dans les programmes de lutte intégrée contre les ravageurs .

Applications De Recherche Scientifique

Spinosyn D has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Spinosyn D, a member of the spinosyn family of insecticides, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of nerve impulses in the nervous system of insects .

Mode of Action

The mode of action of this compound involves the disruption of nicotinic acetylcholine receptors . This disruption causes neuronal hyperexcitation , which ultimately leads to paralysis and death in insects . The compound exhibits a unique interaction with its targets, showing greater selectivity towards target insects and lesser activity against many beneficial predators, as well as mammals and other aquatic and avian animals .

Biochemical Pathways

This compound affects several biochemical pathways. It is produced from the polyketide pathway, involving an enzymatic Diels–Alder and a Rauhut–Currier-like reaction followed by glycosylation with rhamnose and forosamine . The disruption of nicotinic acetylcholine receptors by this compound can affect various downstream effects, leading to the observed insecticidal activity .

Pharmacokinetics

It is known that this compound is a part of the spinosad mixture, which is a combination of spinosyn a and this compound in a 5:1 ratio . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the potent insecticidal activity it exhibits against many commercially significant species that cause extensive damage to crops and other plants . It also shows activity against important external parasites of livestock, companion animals, and humans . The ultimate result at the molecular and cellular level is the paralysis and death of the target insects .

Action Environment

The action of this compound can be influenced by environmental factors. It is known that the spinosyns have short environmental persistence and degrade by physical and microbial processes into simpler fragments . This suggests that environmental factors such as temperature, humidity, and microbial presence might influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

Spinosyn D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . Labeling studies, analysis of the biosynthetically blocked mutants, and the genetic identification of the this compound gene cluster have provided detailed information concerning the mechanism of this compound biosynthesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being continually updated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Spinosyn D est principalement produit par fermentation. La biosynthèse implique la formation d'une chaîne polykétide linéaire par des synthases de polykétides, suivie de la formation de l'aglycone tétracyclique par des enzymes de pontage croisé . Le groupe amino de la forosamine est diméthylé par SpnS puis transféré sur le squelette lactonique par SpnP .

Méthodes de production industrielle : La production industrielle de this compound implique la fermentation de Saccharopolyspora spinosa. Des techniques telles que le brassage du génome et le criblage de la résistance aux médicaments ont été utilisées pour améliorer le rendement en this compound . Par exemple, les souches mutantes présentant une résistance accrue à l'érythromycine et à la néomycine ont montré une production significativement accrue de this compound .

Analyse Des Réactions Chimiques

Types de réactions : Spinosyn D subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'hydroxyde de sodium et le cyanure de potassium.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des composés désoxygénés .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Mécanisme d'action

This compound exerce ses effets insecticides en perturbant les récepteurs nicotiniques de l'acétylcholine dans le système nerveux des insectes . Cette perturbation entraîne une stimulation nerveuse continue, ce qui se traduit par une paralysie et la mort de l'insecte . De plus, this compound a un effet antagoniste sur les récepteurs de l'acide γ-aminobutyrique, ce qui contribue encore à son activité insecticide .

Comparaison Avec Des Composés Similaires

Composés similaires :

Spinosyn A : Diffère du Spinosyn D par un seul groupe méthyle en position 6.

Spinetoram : Un dérivé semi-synthétique avec une activité insecticide accrue et un spectre de ravageurs élargi.

Butenyl-spinosynes : Similaire aux spinosynes mais avec une chaîne latérale plus longue en C-21.

Unicité : this compound est unique en raison de ses caractéristiques structurales spécifiques et de son activité insecticide puissante. Sa capacité à cibler sélectivement les ravageurs des insectes tout en ayant un impact minime sur les insectes bénéfiques et les mammifères en fait un outil précieux dans la lutte intégrée contre les ravageurs .

Propriétés

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-PSCJHHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037599 | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-63-0 | |

| Record name | Spinosyn D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor D [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)